(E)-Azimilide: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels
(E)-Azimilide: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Azimilide is a Class III antiarrhythmic agent characterized by its complex and multi-channel blocking effects on cardiac ion channels. This technical guide provides an in-depth analysis of the mechanism of action of (E)-Azimilide, focusing on its interactions with key potassium, sodium, and calcium channels that govern the cardiac action potential. This document summarizes quantitative data, details experimental methodologies for assessing ion channel pharmacology, and provides visual representations of the drug's signaling pathways and experimental workflows to support further research and drug development.
Core Mechanism of Action
(E)-Azimilide exerts its primary antiarrhythmic effect by blocking multiple cardiac potassium channels, which leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period.[1][2] Unlike more selective Class III agents that predominantly target a single channel, Azimilide's unique profile stems from its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3][4] At higher concentrations, it also demonstrates inhibitory effects on other crucial cardiac currents, including sodium (INa) and L-type calcium (ICaL) currents.[5] This multi-channel blockade contributes to its distinct electrophysiological profile, including a reported lack of reverse use-dependence.[2][6]
Quantitative Analysis of Ion Channel Blockade
The potency of (E)-Azimilide varies across different cardiac ion channels and is often influenced by experimental conditions such as stimulation frequency and extracellular potassium concentration. The following tables summarize the available quantitative data for the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd).
Table 1: Potassium Channel Blockade by (E)-Azimilide
| Channel (Current) | Species/Cell Line | IC50 / Kd (µM) | Experimental Conditions/Notes |
| hERG (IKr) | Xenopus Oocytes | 1.4 | 0.1 Hz stimulation frequency |
| hERG (IKr) | Xenopus Oocytes | 5.2 | 1 Hz stimulation frequency |
| IKr | Canine Ventricular Myocytes | < 1 (Kd) | At -20 mV |
| IKs | Canine Ventricular Myocytes | 1.8 (Kd) | At +30 mV |
| IKs | Xenopus Oocytes | 2.6 | 2 mM external K+ |
| Ito | Human Atrial Myocytes | Significant inhibition at 100 µM | 60.3% block at +50 mV |
| IKur | Human Atrial Myocytes | Significant inhibition at 100 µM | 38.6% block at +40 mV |
| IK1 | Human Atrial Myocytes | Significant inhibition at 100 µM | At -100 mV |
Table 2: Sodium and Calcium Channel Blockade by (E)-Azimilide
| Channel (Current) | Species/Cell Line | IC50 / Kd (µM) | Experimental Conditions/Notes |
| INa | Canine Ventricular Myocytes | 19 (Kd) | At -40 mV, use-dependent block |
| ICaL | Canine Ventricular Myocytes | 17.8 (Kd) | At +10 mV |
Detailed Effects on Specific Cardiac Ion Channels
hERG (IKr) Channels
The human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), is a primary target of Azimilide.
-
Nature of Block: Azimilide's blockade of hERG channels is state-dependent, showing affinity for both the open and inactivated states of the channel.[7] This interaction traps the drug within the channel's inner cavity upon closure of the activation gate.[8]
-
Reverse Use-Dependence: A distinguishing feature of Azimilide's interaction with hERG is its reverse use-dependence; the blocking effect and apparent affinity decrease as the channel activation frequency increases.[6] For instance, the IC50 for hERG block increases from 1.4 µM at 0.1 Hz to 5.2 µM at 1 Hz.
-
Dual Agonist/Antagonist Effect: Azimilide exhibits a complex, voltage-dependent dual effect on hERG channels. At more depolarized voltages, it acts as a conventional antagonist, suppressing the current. However, at lower depolarization voltages (e.g., -40 to -50 mV), it can augment the current, an "agonist" effect that is use-dependent and results from a prepulse potentiation mechanism.[7][9] This is linked to drug-induced conformational changes in the outer mouth and extracellular domains of the channel.[9]
-
Molecular Determinants of Binding: While the exact binding site for Azimilide is not fully elucidated, the high-affinity binding of many drugs to the hERG channel involves key residues within the inner cavity, particularly on the S6 transmembrane segments (e.g., Tyr652 and Phe656) and the pore helix (e.g., Thr623, Ser624).[8][10] Recent studies also suggest the involvement of residues in the S5 helix, such as Phe557.[11]
IKs Channels
Azimilide is distinguished from many other Class III agents by its significant blockade of the slow component of the delayed rectifier potassium current (IKs).[3][4]
-
Nature of Block: The block of IKs is use-dependent.[5] In canine ventricular myocytes, a therapeutic concentration of 2 µM Azimilide reduces IKr and IKs by a comparable amount (approximately 40%).[12]
-
Voltage-Independence: The blockade of IKs has been shown to be independent of voltage at positive test potentials.[12]
Sodium Channels (INa)
Azimilide also affects cardiac sodium channels, an action that contributes to its overall electrophysiological profile.
-
Nature of Block: The drug blocks the sodium current in a use-dependent manner.[5]
-
Effect on Late Sodium Current: Azimilide has been shown to reduce a slowly inactivating component of the sodium current (late INa).[5] Inhibition of the late INa is a recognized antiarrhythmic mechanism, as an enhanced late current can lead to APD prolongation and arrhythmias.[13]
L-type Calcium Channels (ICaL)
At higher concentrations, Azimilide inhibits L-type calcium channels. This effect can counterbalance the APD-prolonging effects of its potassium channel blockade, particularly at faster heart rates or higher drug concentrations, where Azimilide has been observed to shorten the APD in some preparations.[5]
Other Potassium Channels (Ito, IKur, IK1)
Studies on human atrial myocytes have demonstrated that Azimilide, at a high concentration of 100 µM, can inhibit several other potassium currents that are important in atrial electrophysiology:
-
Transient Outward Potassium Current (Ito): Reduced by approximately 60%.[14]
-
Ultrarapid Delayed Rectifier Current (IKur): Reduced by approximately 39%.[14]
-
Inward Rectifier Potassium Current (IK1): Significantly inhibited.[14]
The inhibition of these additional potassium currents, particularly IKur, likely contributes to the drug's antifibrillatory effects in the atria.[14]
Experimental Protocols
The investigation of (E)-Azimilide's effects on cardiac ion channels predominantly utilizes the whole-cell patch-clamp technique . This can be applied to isolated primary cardiomyocytes or to heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the gene for a specific ion channel.
General Protocol for Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Heterologous Systems: Cells are cultured under standard conditions and are often plated onto glass coverslips 24-48 hours before the experiment.
-
Primary Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine) or human tissue samples.[14]
-
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains 135-145 NaCl, 4-5.4 KCl, 1.8-2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., nifedipine to block ICaL, tetrodotoxin to block INa) are added to isolate the current of interest.
-
Internal (Pipette) Solution (in mM): For recording potassium currents, a typical solution contains 120-130 K-Aspartate or KCl, 1 MgCl2, 10 HEPES, 5-10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH. For sodium or calcium current recordings, Cesium is often substituted for Potassium to block outward K+ currents.
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and advanced towards a single cell.
-
Slight negative pressure is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
A brief pulse of further suction is applied to rupture the cell membrane, establishing the whole-cell configuration, which allows electrical access to the entire cell.
-
The cell is held at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
-
Voltage-Clamp Protocols:
-
Specific voltage-step protocols are applied to elicit the ionic current of interest.
-
For IKr (hERG): A common protocol involves a depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where a large resurgent "tail current" is recorded. This tail current is used for quantifying the drug's effect.
-
For IKs: Requires longer depolarizing pulses (several seconds) to fully activate the channels. The tail current upon repolarization is measured.
-
For INa: A holding potential of around -120 mV is used to ensure channels are in the resting state, followed by rapid depolarizing steps to various potentials (e.g., -80 to +40 mV).
-
-
Data Acquisition and Analysis:
-
Currents are recorded before (baseline) and after the application of various concentrations of (E)-Azimilide.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by fitting the data to the Hill equation to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Diagrams
Caption: Multi-channel blockade by (E)-Azimilide.
Caption: Experimental workflow for patch-clamp analysis.
Caption: State-dependent binding of Azimilide.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular determinants of high-affinity drug binding to HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Late INa in Development of Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azimilide inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
